Cas no 40883-17-8 (H-MET-ILE-OH)

H-MET-ILE-OH structure
H-MET-ILE-OH structure
商品名:H-MET-ILE-OH
CAS番号:40883-17-8
MF:C11H22N2O3S
メガワット:262.36898
MDL:MFCD00038328
CID:330773
PubChem ID:6451660

H-MET-ILE-OH 化学的及び物理的性質

名前と識別子

    • L-Isoleucine,L-methionyl-
    • (2S,3S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylpentanoic acid
    • H-MET-ILE-OH
    • L-MET-L-ILE
    • EINECS 255-129-7
    • L-Methionyl-L-isoleucine
    • Methionyl-Isoleucine
    • N-L-Methionyl-L-isoleucine
    • MFCD00038328
    • Met-Ile
    • Q27144842
    • (2S,3S)-2-((S)-2-Amino-4-(methylthio)butanamido)-3-methylpentanoic acid
    • 67UNF5G723
    • AKOS010420076
    • UNII-67UNF5G723
    • 40883-17-8
    • CHEBI:74704
    • SCHEMBL14941274
    • DTXSID90193859
    • NS00030868
    • MDL: MFCD00038328
    • インチ: InChI=1S/C11H22N2O3S/c1-4-7(2)9(11(15)16)13-10(14)8(12)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
    • InChIKey: OGGRSJFVXREKOR-CIUDSAMLSA-N
    • ほほえんだ: CC[C@@H]([C@H](NC([C@@H](N)CCSC)=O)C(O)=O)C

計算された属性

  • せいみつぶんしりょう: 262.13500
  • どういたいしつりょう: 262.13511374g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 5
  • 重原子数: 17
  • 回転可能化学結合数: 9
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -2.2
  • トポロジー分子極性表面積: 118Ų

じっけんとくせい

  • 密度みつど: 1.143±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: 微溶性(26 g/l)(25ºC)、
  • PSA: 117.72000
  • LogP: 1.77350

H-MET-ILE-OH 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB476705-1 g
H-Met-Ile-OH; .
40883-17-8
1g
€310.50 2022-05-19
TRC
M225268-10mg
H-MET-ILE-OH
40883-17-8
10mg
$ 50.00 2022-06-04
TRC
M225268-100mg
H-MET-ILE-OH
40883-17-8
100mg
$ 115.00 2022-06-04
abcr
AB476705-1g
H-Met-Ile-OH; .
40883-17-8
1g
€310.50 2024-08-03
TRC
M225268-50mg
H-MET-ILE-OH
40883-17-8
50mg
$ 70.00 2022-06-04

H-MET-ILE-OH 関連文献

H-MET-ILE-OHに関する追加情報

Professional Introduction to Compound with CAS No. 40883-17-8 and Product Name H-MET-ILE-OH

Compound with the CAS number 40883-17-8 and the product name H-MET-ILE-OH represents a significant advancement in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique molecular structure, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The chemical formula and structural properties of H-MET-ILE-OH make it a promising candidate for further research, particularly in the context of modulating biological pathways and enhancing therapeutic efficacy.

The molecular composition of H-MET-ILE-OH involves a combination of methionine (MET) and isoleucine (ILE) residues, which are essential amino acids commonly found in proteins. The addition of a hydroxyl group (-OH) at a specific position on the molecule introduces unique reactivity and functional properties. This modification allows for greater flexibility in chemical synthesis and potential interactions with biological targets, making H-MET-ILE-OH a versatile compound for various biochemical applications.

In recent years, there has been growing interest in the development of peptidomimetics, which are synthetic analogs of natural peptides designed to mimic their biological activities while avoiding their limitations. H-MET-ILE-OH fits well within this category, as it combines the structural advantages of amino acids with additional functional groups that enhance its pharmacological properties. The hydroxyl group, in particular, serves as a key site for further chemical modifications, enabling the design of more complex and targeted therapeutic agents.

One of the most compelling aspects of H-MET-ILE-OH is its potential role in modulating enzymatic activities and protein-protein interactions. Research has shown that peptidomimetics can effectively interfere with disease-causing pathways by binding to specific enzymes or receptors. For instance, studies have demonstrated that compounds similar to H-MET-ILE-OH can inhibit the activity of proteases involved in inflammation and cancer progression. This capability makes H-MET-ILE-OH a valuable tool for developing novel anti-inflammatory and anticancer therapies.

The synthesis of H-MET-ILE-OH involves sophisticated chemical methodologies that ensure high purity and yield. Advanced techniques such as solid-phase peptide synthesis (SPPS) have been employed to construct the molecule with precision. These methods allow for the introduction of functional groups at specific positions, ensuring that the final product retains its intended biological activity. The synthetic pathways also emphasize scalability, which is crucial for industrial production and clinical application.

Recent advancements in computational chemistry have further enhanced the understanding of H-MET-ILE-OH's interactions with biological targets. Molecular docking simulations and dynamic simulations have been used to predict how H-MET-ILE-OH binds to enzymes and receptors at an atomic level. These studies provide critical insights into the compound's mechanism of action and help in designing more effective derivatives. The integration of computational methods with experimental validation has accelerated the discovery process significantly.

The therapeutic potential of H-MET-ILE-OH extends beyond inflammation and cancer treatment. Emerging research suggests its utility in neurodegenerative diseases, where peptide-based therapies have shown promise. For example, studies indicate that peptidomimetics can cross the blood-brain barrier more effectively than natural peptides, making them ideal candidates for treating conditions like Alzheimer's disease and Parkinson's disease. The hydroxyl group in H-MET-ILE-OH may play a role in enhancing its ability to interact with neural receptors without causing off-target effects.

In conclusion, compound with CAS No. 40883-17-8 and product name H-MET-ILE-OH represents a significant breakthrough in pharmaceutical chemistry. Its unique molecular structure, combined with its potential applications in drug development, makes it a highly valuable compound for further research. As scientific understanding continues to evolve, it is likely that new therapeutic uses for H-MET-ILE-OH will be discovered, further solidifying its importance in modern medicine.

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Amadis Chemical Company Limited
(CAS:40883-17-8)H-MET-ILE-OH
A1158967
清らかである:99%
はかる:1g
価格 ($):166.0